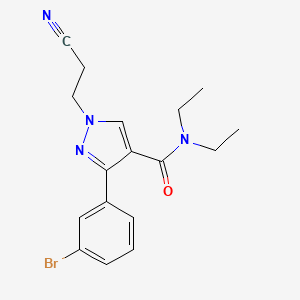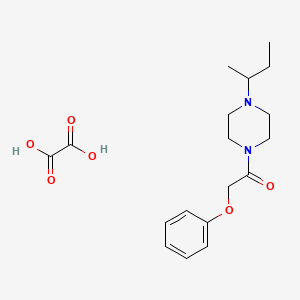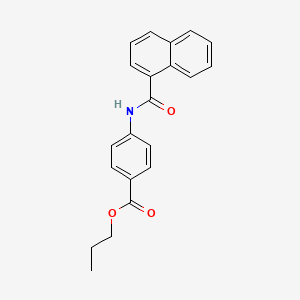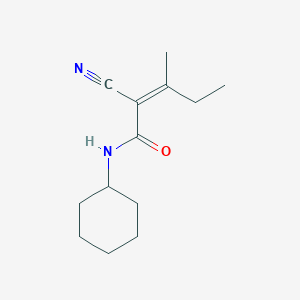
(2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a cyclohexyl group, and a methylpent-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide typically involves the reaction of a suitable cyano precursor with a cyclohexylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the cyano group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
(2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. The cyclohexyl group provides structural stability and can affect the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide: An isomer with a different geometric configuration around the double bond.
N-cyclohexyl-3-methylpent-2-enamide: Lacks the cyano group, resulting in different chemical properties.
2-cyano-N-cyclohexylpent-2-enamide: A similar compound with variations in the alkyl chain length and substitution pattern.
Uniqueness
(2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide is unique due to its specific geometric configuration (Z-isomer) and the presence of both a cyano group and a cyclohexyl group
Propiedades
IUPAC Name |
(Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-10(2)12(9-14)13(16)15-11-7-5-4-6-8-11/h11H,3-8H2,1-2H3,(H,15,16)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROHSZTVNKHYQY-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)NC1CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C#N)\C(=O)NC1CCCCC1)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B5131105.png)
![2-{[5-Acetyl-3-cyano-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B5131108.png)
![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-3-ol](/img/structure/B5131122.png)
![5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B5131128.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5131142.png)
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5131163.png)
![N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5131166.png)
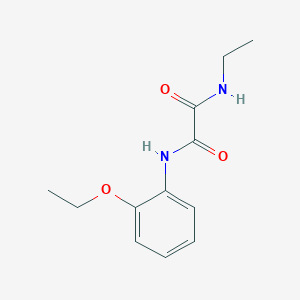
![2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5131186.png)
